4,4-Diphenylbutylamine hydrochloride

5-HT2A receptor H1 receptor Structure-affinity relationship

Researchers conducting 5-HT2A/H1 structure-affinity relationship (SAFIR) studies require a validated, non-methylated baseline compound to avoid confounding data from N-substituted analogs. 4,4-Diphenylbutylamine hydrochloride (6a) fills this gap as the defined parent scaffold. • Validated low-affinity dual receptor binding: Ki 2589 nM (5-HT2A), Ki 1670 nM (H1) • 24-fold selectivity shift vs. N,N-dimethyl analog (6c), enabling systematic SAR • ≥99% purity; characterized solid supplied with analytical documentation

Molecular Formula C16H20ClN
Molecular Weight 261.79 g/mol
Cat. No. B8192715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diphenylbutylamine hydrochloride
Molecular FormulaC16H20ClN
Molecular Weight261.79 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCCN)C2=CC=CC=C2.Cl
InChIInChI=1S/C16H19N.ClH/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16H,7,12-13,17H2;1H
InChIKeyMQFLILPZNNSOGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Diphenylbutylamine Hydrochloride: 5-HT2A and H1 Receptor Affinity


4,4-Diphenylbutylamine hydrochloride (CAS: 22101-90-2) is a diphenylalkylamine (DPA) derivative that functions as a research tool for studying serotonin 5-HT2A and histamine H1 receptor interactions [1]. It exhibits modest affinity for both receptors, with reported Ki values of 2589 nM at 5-HT2A and 1670 nM at H1 [1]. The compound is supplied as a hydrochloride salt, typically with purity ≥99%, and is used as a reference standard or parent scaffold in structure-affinity relationship (SAFIR) studies investigating the molecular determinants of dual 5-HT2A/H1 receptor binding [1]. It serves as a non-methylated baseline comparator for evaluating the impact of N‑substitution and chain‑length variation on receptor selectivity [1].

1
Dual receptor binding toolSupports 5-HT2A and H1 affinity studies with modest, measurable interaction at both receptors.
2
Non-methylated baseline scaffoldDefined starting point for structure-affinity relationship (SAR) investigations of N-substituted analogs.
3
High-purity hydrochloride salt≥99% purity with aqueous solubility suitable for reproducible radioligand binding assays.

Why In-Class Analogs Cannot Substitute for 4,4-Diphenylbutylamine HCl


Within the diphenylalkylamine (DPA) class, even minor structural modifications—such as N‑methylation or variations in linker‑chain length—produce profound, quantifiable shifts in 5‑HT2A and H1 receptor affinity and selectivity [1]. For example, N‑methylation of 4,4‑diphenylbutylamine (compound 6a) reduces the Ki at H1 receptors from 1670 nM to 70 nM (compound 6c), a 24‑fold increase in affinity, while simultaneously altering the H1/5‑HT2A selectivity ratio [1]. Consequently, a researcher intending to use the non‑methylated parent scaffold as a low‑affinity control or as a defined starting point for SAR investigations cannot simply interchange it with an N‑methylated or N,N‑dimethylated analog without invalidating the experimental baseline. The quantitative evidence below delineates exactly where 4,4‑diphenylbutylamine hydrochloride offers a distinct, data‑backed profile relative to its closest structural congeners.

N-methylation N-methylated analogs (6b, 6c) exhibit substantially higher H1 affinity and altered selectivity – cannot serve as a low-affinity baseline when precise SAR comparison is required.
Linker length Shorter two‑carbon or one‑carbon linkers (compounds 5a, 4a) show markedly weaker or undetectable H1 binding; chain length directly determines measurable H1 engagement.
Salt / purity Free base or lower-purity forms may introduce solubility and stability variability – batch-to-batch consistency in binding assays is harder to maintain without the characterized hydrochloride salt.

4,4-Diphenylbutylamine HCl: Quantitative Differentiation from Analogs


Favorable 5-HT2A/H1 Selectivity vs. N-Methylated Analogs

The parent 4,4‑diphenylbutylamine (6a) exhibits a markedly different 5‑HT2A/H1 selectivity profile compared to its N‑methylated (6b) and N,N‑dimethylated (6c) analogs. While N‑methylation increases absolute affinity for both receptors, it dramatically narrows the selectivity window. Specifically, 6a displays a 5‑HT2A Ki (2589 nM) that is 1.55‑fold higher (i.e., lower affinity) than its H1 Ki (1670 nM), whereas 6c (N,N‑dimethyl) shows a 16.4‑fold higher affinity for H1 over 5‑HT2A [1]. This quantitative shift in selectivity makes 6a the preferred scaffold when a balanced, low‑affinity profile is required, whereas 6c would be chosen for studies demanding high H1 selectivity [1].

5-HT2A/H1 Selectivity Shift
Head-to-head
Selectivity ratio: 1.55 (parent 6a) vs. 16.4 (N,N-dimethyl 6c). A 10.6‑fold difference driven by H1 affinity increase.
Supports selection of a balanced low-affinity profile vs. a high-H1-selectivity probe.
Human 5-HT2A/H1 binding assays, HEK-293 cells.
5-HT2A receptor H1 receptor Structure-affinity relationship

Low-Affinity Baseline vs. Constrained Analog AMDA

4,4‑Diphenylbutylamine (6a) serves as a low‑affinity comparator to the conformationally constrained diarylalkylamine AMDA (9‑aminomethyl‑9,10‑dihydroanthracene, compound 1a). Whereas AMDA binds 5‑HT2A with a Ki of 20 nM, 6a binds the same receptor with a 129‑fold lower affinity (Ki = 2589 nM) [1]. This vast difference in potency allows 6a to be used as a negative control or to define the energetic contributions of aromatic‑ring constraint to receptor binding in SAR campaigns [1].

129-fold Lower Affinity vs. AMDA
Head-to-head
5-HT2A Ki: 2589 nM (6a) vs. 20 nM (AMDA). 129‑fold difference in binding potency.
Confirms role as a low-affinity control for defining energetic contributions of ring constraint.
Cloned human 5-HT2A, [3H]-ketanserin.
AMDA 5-HT2A antagonist Diarylalkylamine

Optimal Linker Length for H1 Binding

Compared to the three‑methylene‑chain 4,4‑diphenylbutylamine (6a), the two‑methylene analog 3,3‑diphenylpropylamine (5a) and one‑methylene analog 2,2‑diphenylethylamine (4a) exhibit dramatically weaker H1 receptor affinity. Specifically, 6a binds H1 with a Ki of 1670 nM, whereas 4a shows Ki >10,000 nM (undetectable displacement), and 5a displays Ki = 2758 nM [1]. The three‑methylene linker of 6a is optimal among the non‑methylated DPA series for achieving measurable H1 interaction, making it the preferred scaffold when H1 engagement is required but without the high potency of N‑methylated variants [1].

Optimal Linker Length for H1
Head-to-head
H1 Ki: 1670 nM (4‑carbon linker) vs. 2758 nM (3‑carbon) and >10,000 nM (2‑carbon). At least 6‑fold advantage.
Establishes the 4‑carbon chain as the minimal length for reproducible H1 engagement.
Human H1, [3H]-mepyramine.
Histamine H1 receptor Diphenylalkylamine Linker length SAR

High Purity and Salt Form Reproducibility

4,4‑Diphenylbutylamine is commercially supplied as a hydrochloride salt with certified purity ≥99.0%, ensuring minimal interference from impurities in quantitative receptor‑binding experiments . While many DPA analogs are available only as free bases or with lower specified purity, the hydrochloride salt offers improved aqueous solubility and long‑term stability, reducing experimental variability across independent studies . This level of characterization and the well‑documented Ki values for 5‑HT2A and H1 receptors [1] make it a reliable reference standard for cross‑laboratory comparison.

Purity & Salt Form Reproducibility
Specification review
Hydrochloride salt, purity ≥99.0%. Free base or lower-purity analogs typically 95–98%.
Reduces in‑house purification needs and supports inter‑laboratory consistency.
Commercial supplier specification; cross-check lot CoA.
Chemical purity Hydrochloride salt Receptor binding

Application Scenarios for 4,4-Diphenylbutylamine HCl


Negative Control in 5-HT2A/H1 Binding Assays

In radioligand competition binding assays, 4,4‑diphenylbutylamine hydrochloride (6a) serves as an ideal low‑affinity reference compound. With a 5‑HT2A Ki of 2589 nM, it is 129‑fold less potent than the constrained analog AMDA (Ki = 20 nM) [1], allowing researchers to define non‑specific binding or to establish a baseline for evaluating the potency of novel ligands. Its modest H1 affinity (Ki = 1670 nM) similarly provides a measurable but weak interaction, making it useful for calibrating assay sensitivity [1].

Parent Scaffold for SAR Studies

As the non‑methylated parent of a series of N‑methylated and N,N‑dimethylated analogs, 6a provides a defined starting point for SAR investigations. Quantitative data show that N‑methylation increases H1 affinity 4.3‑fold (6b, Ki = 386 nM) and N,N‑dimethylation increases it 24‑fold (6c, Ki = 70 nM) relative to 6a (Ki = 1670 nM) [1]. Researchers can systematically explore how N‑substitution modulates receptor selectivity and affinity by comparing their novel compounds against this well‑characterized baseline [1].

Validation of Molecular Modeling for Dual 5-HT2A/H1 Ligands

The experimentally determined Ki values for 6a (2589 nM at 5‑HT2A, 1670 nM at H1) and its analogs provide a robust dataset for validating computational models of GPCR‑ligand interactions. The compound’s binding orientation in homology models of the 5‑HT2A and H1 receptors has been described, with the diphenylalkylamine scaffold interacting with conserved transmembrane residues [1]. These data support the use of 6a as a validation ligand when developing or refining docking algorithms and scoring functions for diarylalkylamine chemotypes.

Selectivity Profiling in Screening Panels

4,4‑Diphenylbutylamine hydrochloride’s defined, dual‑receptor affinity profile (5‑HT2A and H1) makes it a useful tool compound in broad‑panel receptor screening campaigns. Its H1/5‑HT2A selectivity ratio of 0.64 (i.e., slightly H1‑preferring) contrasts sharply with the 16.4‑fold H1‑selectivity of the N,N‑dimethyl analog 6c [1]. Including 6a in a screening panel helps establish a selectivity baseline against which new chemical entities can be benchmarked, particularly for programs aiming to avoid potent H1 engagement while maintaining measurable 5‑HT2A activity.

Application
Selection Property
Validation Focus
Negative control in binding assays
Low intrinsic affinity baseline
Binding assay calibration; non‑specific binding definition
Parent scaffold for SAR
Unsubstituted DPA framework
N‑substitution effect on receptor affinity and selectivity
Molecular modeling validation
Experimentally defined binding profile
Docking/scoring function refinement for diarylalkylamines
Selectivity profiling in screening panels
Balanced dual 5-HT2A/H1 profile
H1/5-HT2A selectivity context vs. H1‑driven analogs

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